JWH-018 2'-Naphthyl-N-(1,2-dimethylpropyl)
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Overview
Description
JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer: is a synthetic cannabinoid, structurally related to JWH 018. It is characterized by the presence of a 2’-naphthyl group and a 1,2-dimethylpropyl chain attached to the indole core. This compound is known for its potent activation of cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, using naphthoyl chloride and an aluminum chloride catalyst.
Introduction of the 1,2-Dimethylpropyl Chain: The final step involves the alkylation of the indole nitrogen with 1,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, where the 1,2-dimethylpropyl group can be replaced by other alkyl groups using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, potassium carbonate, organic solvents like dichloromethane.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated indole derivatives.
Scientific Research Applications
Chemistry:
Analytical Standards: Used as a reference standard in forensic and analytical chemistry to identify synthetic cannabinoids in biological samples.
Synthetic Studies: Employed in the synthesis of novel cannabinoid analogs for structure-activity relationship studies.
Biology and Medicine:
Receptor Studies: Utilized in research to study the binding affinity and activity of synthetic cannabinoids at CB1 and CB2 receptors.
Pharmacological Research: Investigated for its effects on the endocannabinoid system and potential therapeutic applications.
Industry:
Mechanism of Action
JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade results in various physiological effects, including altered neurotransmitter release and modulation of pain, mood, and appetite .
Comparison with Similar Compounds
JWH 018: Differs by having a pentyl chain instead of a 1,2-dimethylpropyl chain.
JWH 073: Contains a butyl chain instead of a pentyl or 1,2-dimethylpropyl chain.
AM-2201: Similar structure but with a fluorine atom on the naphthyl ring.
Uniqueness: JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and pharmacological profiles compared to its analogs. These differences can influence its potency, efficacy, and potential side effects .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1870862-08-0 |
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Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(21-10-6-7-11-23(21)25)24(26)20-13-12-18-8-4-5-9-19(18)14-20/h4-17H,1-3H3 |
InChI Key |
WMDLKBSZYZXZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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